molecular formula C17H24ClNO B1665685 Alazocine CAS No. 14198-28-8

Alazocine

Cat. No.: B1665685
CAS No.: 14198-28-8
M. Wt: 293.8 g/mol
InChI Key: ZTGMHFIGNYXMJV-YGCKJKTASA-N
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Description

Alazocine, also known as N-allylnormetazocine, is a synthetic opioid analgesic belonging to the benzomorphan family. It was initially developed under the code name SKF-10047. This compound is notable for its dual activity as both an opioid receptor agonist and a sigma receptor agonist. Despite its potent analgesic properties, it was never marketed due to its strong psychotomimetic effects .

Preparation Methods

The synthesis of alazocine involves several steps, starting from the appropriate benzomorphan precursor. The synthetic route typically includes the following steps:

    Formation of the Benzomorphan Core: This involves the cyclization of a suitable precursor to form the benzomorphan skeleton.

    Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction, typically using allyl bromide or a similar reagent.

Chemical Reactions Analysis

Alazocine undergoes several types of chemical reactions:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Alazocine has been widely used in scientific research, particularly in studies of opioid and sigma receptors. Its applications include:

Mechanism of Action

Alazocine exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Alazocine is related to several other benzomorphan compounds, including:

This compound is unique in its dual activity as both an opioid receptor agonist and a sigma receptor agonist, which distinguishes it from other benzomorphans that primarily target opioid receptors.

Properties

CAS No.

14198-28-8

Molecular Formula

C17H24ClNO

Molecular Weight

293.8 g/mol

IUPAC Name

(1R,9R,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride

InChI

InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12-,16+,17+;/m0./s1

InChI Key

ZTGMHFIGNYXMJV-YGCKJKTASA-N

SMILES

CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O

Isomeric SMILES

C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C)C)C=C(C=C3)O.Cl

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl

Appearance

Solid powder

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2'-hydroxy-5,9-dimethyl-2-allyl-6,7-benzomorphan
N-allylnorcyclazocine
N-allylnormetazocine
N-allylnorphenazocine
SK and F 10047
SK and F 10047, (2alpha,6alpha,11R*)-(+-)-isomer
SK and F 10047, 2R-(2alpha,6alpha,11R*)-isomer
SK and F 10047, 2S-(2alpha,6alpha,11R*)-isomer
SK and F 10047, hydrobromide
SK and F 10047, monolactate
SK and F 10047, monooxalate
SKF 10047
SKF-10047

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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